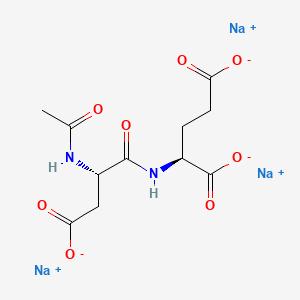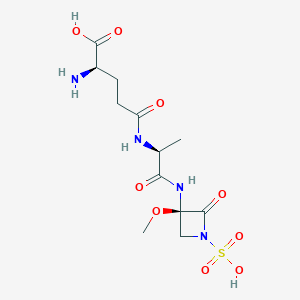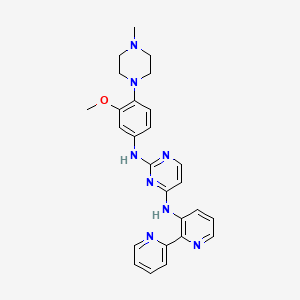
JNJ-40068782
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
JNJ-40068782 is a potent, selective, and systemically active positive allosteric modulator (PAM) of the mGlu2 receptor . It’s considered a promising target for the treatment of central nervous system diseases such as schizophrenia .
Chemical Reactions Analysis
JNJ-40068782 has been shown to produce a leftward and upward shift in the glutamate concentration-effect curve at human recombinant mGlu2 receptors . It does not affect the binding of the orthosteric antagonist LY-341495, but it does potentiate the binding of the agonist DCG-IV .Wissenschaftliche Forschungsanwendungen
- Critical Role of Mitochondria-Mediated Apoptosis for JNJ-26481585-Induced Antitumor Activity in Rhabdomyosarcoma :
- Abstract : This study investigates the therapeutic potential and molecular mechanisms of JNJ-26481585, a second-generation histone deacetylase inhibitor, in rhabdomyosarcoma (RMS). The research found that JNJ-26481585's anticancer activity crucially depends on an intact mitochondrial pathway of apoptosis. The study demonstrates that JNJ-26481585 induces apoptosis and inhibits long-term clonogenic survival of several RMS cell lines at nanomolar concentrations that cause histone acetylation. Importantly, JNJ-26481585 significantly suppresses tumor growth in vivo in two preclinical RMS models. The paper also identifies activation of the mitochondrial pathway of apoptosis as a key event required for JNJ-26481585-mediated cell death. The findings suggest that JNJ-26481585 upregulates expression levels of several BH3-only proteins, promoting activation of Bax and Bak as a critical event. This research provides evidence of JNJ-26481585's potent antitumor activity against RMS in vitro and in vivo by engaging mitochondrial apoptosis before caspase activation, highlighting its promise as a therapeutic option for further investigation in RMS.
- Authors : U. Heinicke, J. Kupka, I. Fichter, S. Fulda
- Publication Year : 2016
- Journal : Oncogene
- Link to Paper : Consensus
Wirkmechanismus
Zukünftige Richtungen
While specific future directions for JNJ-40068782 are not mentioned in the available literature, the compound’s utility in investigating the potential of mGlu2 modulation for the treatment of diseases characterized by disturbed glutamatergic signaling is highlighted . This suggests that future research could focus on further exploring this potential.
Eigenschaften
CAS-Nummer |
950196-50-6 |
|---|---|
Produktname |
JNJ-40068782 |
Molekularformel |
C21H23N3O |
Molekulargewicht |
333.44 |
IUPAC-Name |
1-(cyclopropylmethyl)-2-oxo-4-(4-phenylpiperidin-1-yl)-1,2-dihydropyridine-3-carbonitrile |
InChI |
InChI=1S/C21H23N3O/c22-14-19-20(10-13-24(21(19)25)15-16-6-7-16)23-11-8-18(9-12-23)17-4-2-1-3-5-17/h1-5,10,13,16,18H,6-9,11-12,15H2 |
InChI-Schlüssel |
RVRHQHDKALSKLY-UHFFFAOYSA-N |
SMILES |
N#CC1=C(N2CCC(C3=CC=CC=C3)CC2)C=CN(CC4CC4)C1=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
JNJ-40068782; JNJ 40068782; JNJ40068782 . |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-[(2,4-Dimethoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B608143.png)

![4-{3-[(4-hydroxypiperidin-1-yl)acetyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzonitrile](/img/structure/B608152.png)
![N-cyclopropyl-N-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B608153.png)
![4,4'-Bis[N-(1-naphthyl)-N-phenylamino]biphenyl](/img/structure/B608154.png)
![5-fluoro-2-{1-[(2-fluorophenyl)methyl]-5-(1,2-oxazol-3-yl)-1H-pyrazol-3-yl}pyrimidin-4-ol](/img/structure/B608156.png)
![2-((4-Oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-phenylpyridin-2-yl)acetamide](/img/structure/B608157.png)